molecular formula C14H12ClFO4S B2793519 4-Fluorophenyl 5-chloro-2-ethoxybenzene-1-sulfonate CAS No. 2361728-90-5

4-Fluorophenyl 5-chloro-2-ethoxybenzene-1-sulfonate

Cat. No.: B2793519
CAS No.: 2361728-90-5
M. Wt: 330.75
InChI Key: XNZLDXKRPQIDGK-UHFFFAOYSA-N
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Description

4-Fluorophenyl 5-chloro-2-ethoxybenzene-1-sulfonate is a versatile chemical compound used in diverse scientific research. Its applications range from pharmaceutical synthesis to material science, making it a valuable tool for innovative studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 5-chloro-2-ethoxybenzene-1-sulfonate typically involves the reaction of 4-fluorophenol with 5-chloro-2-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 5-chloro-2-ethoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonate group to sulfides or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base (e.g., NaOH, KOH) under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate ester derivatives.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of sulfides or thiols.

Scientific Research Applications

4-Fluorophenyl 5-chloro-2-ethoxybenzene-1-sulfonate is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 5-chloro-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific chemical environment. The sulfonate group plays a crucial role in binding to the active site of enzymes, leading to the modulation of their activity. Additionally, the fluorine and chlorine substituents can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl 5-chloro-2-methoxybenzene-1-sulfonate
  • 4-Fluorophenyl 5-chloro-2-ethoxybenzene-1-sulfonamide
  • 4-Fluorophenyl 5-chloro-2-ethoxybenzene-1-sulfonyl chloride

Uniqueness

4-Fluorophenyl 5-chloro-2-ethoxybenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and chlorine atoms enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-fluorophenyl) 5-chloro-2-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO4S/c1-2-19-13-8-3-10(15)9-14(13)21(17,18)20-12-6-4-11(16)5-7-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZLDXKRPQIDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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